molecular formula C19H23NO4 B589238 (R)-Reticuline-d3 CAS No. 1243291-26-0

(R)-Reticuline-d3

Cat. No.: B589238
CAS No.: 1243291-26-0
M. Wt: 332.414
InChI Key: BHLYRWXGMIUIHG-DDOHFVCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Reticuline-d3 (CAS 1346603-23-3) is a deuterium-labelled isotopologue of the key benzylisoquinoline alkaloid (BIA) intermediate. With a molecular formula of C18H20D3NO4 and a molecular weight of 332.41 g/mol, this compound is provided as an off-white to pale yellow solid with high purity (98%) and is typically stored refrigerated or frozen and protected from light . In scientific research, this compound serves as a critical internal standard and tracer compound. Its primary research value lies in probing the complex biosynthetic pathways of BIAs, where (R)-Reticuline is a well-established precursor to a diverse range of alkaloids, including promorphinans like salutaridine . The incorporation of deuterium atoms allows for precise tracking and quantification using mass spectrometry, facilitating studies on enzyme kinetics, metabolic flux, and the characterization of novel biosynthetic enzymes such as salutaridine synthase and 1,2-dehydroreticuline reductase . This makes it an indispensable tool for researchers in synthetic biology and metabolic engineering aiming to reconstruct these valuable pathways in microbial hosts like yeast . The compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

1243291-26-0

Molecular Formula

C19H23NO4

Molecular Weight

332.414

IUPAC Name

(1R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-7-ol

InChI

InChI=1S/C19H23NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11,15,21-22H,6-8H2,1-3H3/t15-/m1/s1/i1D3

InChI Key

BHLYRWXGMIUIHG-DDOHFVCQSA-N

SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC

Synonyms

(1R)-1,2,3,4-tetrahydro-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-7-Isoquinolinol-d3;  (-)-Reticuline-d3;  (R)-(-)-Reticuline-d3;  L-Reticuline-d3; 

Origin of Product

United States

Contextualization of Reticuline in Natural Product Biosynthesis Research

Reticuline (B1680550) is a pivotal benzylisoquinoline alkaloid (BIA) that serves as a central branch-point intermediate in the biosynthesis of approximately 2,500 distinct alkaloids. nih.gov Found in various plant species, including the opium poppy (Papaver somniferum), it exists in two stereoisomeric forms, (S)-reticuline and (R)-reticuline. researchgate.net The specific stereochemistry of the reticuline molecule dictates the subsequent enzymatic transformations and the class of alkaloids that will be produced. researchgate.net

(S)-Reticuline is the precursor to a wide range of BIA subclasses, including protoberberine alkaloids like berberine (B55584), aporphine (B1220529) alkaloids such as magnoflorine, and phthalideisoquinolines. nih.govfrontiersin.orgnih.govnih.gov The biosynthesis begins with the condensation of two L-tyrosine derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), to form (S)-norcoclaurine. nih.govnih.gov A series of enzymatic steps involving O-methylations, N-methylation, and hydroxylation converts (S)-norcoclaurine into the key intermediate, (S)-reticuline. nih.gov

Conversely, (R)-reticuline is the crucial precursor for the biosynthesis of morphinan (B1239233) alkaloids, a class renowned for its potent analgesic compounds like morphine and codeine. nih.govresearchgate.netgenome.jp The conversion of (S)-reticuline to (R)-reticuline is a critical stereochemical inversion step, catalyzed in opium poppy by a unique bifunctional enzyme known as reticuline epimerase or STORR. researchgate.netpharmaceutical-journal.com Following this inversion, (R)-reticuline undergoes a complex C-C phenol (B47542) coupling reaction catalyzed by the enzyme salutaridine (B1681412) synthase to form salutaridine, the first committed intermediate in the morphine biosynthetic pathway. nih.govresearchgate.netuniprot.org This pathway then proceeds through several more enzymatic steps to yield thebaine, codeine, and ultimately, morphine. researchgate.netfigshare.com

The central role of both (R)- and (S)-reticuline as precursors to a vast and pharmacologically significant group of natural products makes them, and their labeled analogues, invaluable tools in biochemical and biotechnological research. nih.govresearchgate.netf1000research.com

Rationale for Deuterium Labeling in Biochemical Investigations

Isotope labeling involves replacing specific atoms within a molecule with their heavier, stable isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D). acanthusresearch.comfiveable.me This technique is a cornerstone of modern biochemical investigation for several key reasons. nih.gov

Firstly, deuterium-labeled compounds are chemically almost identical to their unlabeled counterparts, meaning they generally participate in biochemical reactions and pathways in the same manner. acanthusresearch.com However, the increased mass of deuterium (double that of protium) leads to a phenomenon known as the kinetic isotope effect (KIE). libretexts.orgwikipedia.org The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break. Consequently, reactions where C-H bond cleavage is the rate-limiting step will proceed more slowly when deuterium is substituted at that position. researchgate.netnih.gov This effect is a powerful tool for elucidating reaction mechanisms, as a significant KIE provides evidence that hydrogen abstraction is a rate-determining step in an enzymatic process. researchgate.netnih.gov

Secondly, the mass difference is easily detectable by mass spectrometry (MS), a primary analytical technique for identifying and quantifying molecules. nih.govresearchgate.net A deuterated compound will have a higher mass-to-charge ratio (m/z) than its unlabeled version, allowing the two to be distinguished clearly in a mass spectrum. clearsynth.com This property is fundamental to the use of deuterated compounds as internal standards. acanthusresearch.comcerilliant.com

Furthermore, deuterium is a stable, non-radioactive isotope, making it safe to handle and use in a wide range of experimental systems, from cell cultures to in vivo studies in animals and humans. nih.gov Its low natural abundance means that there is minimal background interference, simplifying data analysis. nih.gov

Overview of R Reticuline D3 in Tracer and Analytical Applications

Strategies for Stereoselective Synthesis of the (R)-Enantiomer

While nature primarily produces (S)-reticuline, the synthesis of the (R)-enantiomer is crucial for accessing the morphinan (B1239233) class of alkaloids. Reports on the synthesis of (R)-reticuline were scarce until the development of advanced chemo-enzymatic strategies.

A highly effective and now prominent strategy involves the stereoselective reduction of a prochiral precursor, 1,2-dehydroreticuline (B1196774). rsc.orgnih.govresearchgate.net This method circumvents the multi-step stereochemical inversion that occurs in nature, where (S)-reticuline is converted to (R)-reticuline. nih.govresearchgate.net The key to this synthetic route is the use of a specific enzyme, 1,2-dehydroreticuline reductase (DRR), often sourced from Papaver somniferum (opium poppy) and expressed in a host like E. coli. nih.govresearchgate.net This NADPH-dependent enzyme exhibits remarkable enantioselectivity, reducing the carbon-nitrogen double bond of 1,2-dehydroreticuline to furnish (R)-Reticuline with very high enantiomeric excess (>99% ee) and in high isolated yields (up to 92%). rsc.orgnih.govresearchgate.net

Another enzymatic system involved in the natural production of (R)-Reticuline is the reticuline (B1680550) epimerase (REPI), a fusion protein found in opium poppy. researchgate.netbiocrick.com This bifunctional enzyme contains two domains: a dehydroreticuline synthase (DRS) domain that oxidizes (S)-Reticuline to 1,2-dehydroreticuline, and a dehydroreticuline reductase (DRR) domain that subsequently reduces the iminium intermediate to (R)-Reticuline. researchgate.net While this enzyme complex is central to biosynthesis, synthetic strategies have largely focused on utilizing the reductase domain (DRR) on a chemically synthesized prochiral substrate.

Recent discoveries have also identified norcoclaurine synthase (NCS) variants that can produce (R)-configured BIAs, providing potential alternative enzymatic tools for establishing the foundational stereochemistry for a total biotechnological synthesis of (R)-Reticuline. acs.org

Table 1: Key Enzymes in the Stereoselective Synthesis of (R)-Reticuline

EnzymeFunctionSubstrateProductKey Features
1,2-Dehydroreticuline Reductase (DRR)Stereoselective reduction1,2-Dehydroreticuline(R)-ReticulineHigh enantioselectivity (>99% ee); NADPH-dependent. rsc.orgnih.gov
Reticuline Epimerase (REPI)Stereochemical inversion(S)-Reticuline(R)-ReticulineBifunctional fusion protein (DRS and DRR domains); proceeds via a 1,2-dehydroreticuline intermediate. researchgate.net
(R,S)-Norcoclaurine Synthase (NCS)Pictet-Spengler condensationDopamine (B1211576) + 4-Hydroxyphenylacetaldehyde(R)-NorcoclaurineEstablishes the initial (R)-chirality for the BIA scaffold. acs.org

Isotopic Labeling Approaches for Deuterium Incorporation at Specific Positions

Isotopic labeling with deuterium is a technique used to track molecules through metabolic pathways or to alter their pharmacokinetic properties via the kinetic isotope effect. wikipedia.orgsymeres.com The synthesis of this compound involves introducing three deuterium atoms into the molecule. This can be achieved either by using deuterated starting materials in a synthetic or biosynthetic pathway or by performing hydrogen-deuterium exchange reactions on the final compound or a late-stage intermediate.

Deuteration Mechanisms and Reagents

The incorporation of deuterium can be accomplished through several chemical and biological mechanisms.

Chemical Deuteration: Hydrogen-Deuterium (H/D) exchange is a common method for introducing deuterium. This typically involves treating a substrate with a deuterium source, often in the presence of a catalyst. nih.gov

Reagents: The most common and cost-effective deuterium source is deuterium oxide (D₂O). nih.govmdpi.com Other reagents include deuterated acids like deuterium chloride (DCl) and deuterated solvents. nih.govrsc.org

Catalysts: Acid-catalyzed exchange can promote deuteration at specific positions, such as those activated by adjacent aromatic rings. iupac.org Heterogeneous metal catalysts, including platinum-on-carbon (Pt/C), palladium-on-carbon (Pd/C), and nanostructured iron, are effective for catalyzing H/D exchange on (hetero)arenes using D₂O. nih.govmdpi.com Zinc dust has also been used in conjunction with DCl for reductive deuteration processes. nih.gov

Biosynthetic Deuteration: This approach involves supplying deuterated precursors to a biological system, such as a plant culture or an engineered microorganism, that is programmed to synthesize the target molecule. nih.gov Feeding experiments with human neuroblastoma cells have shown that (S)-[1,3,4-²H₃]norlaudanosoline is successfully incorporated into morphine, a downstream product of (R)-Reticuline. pnas.org During the biosynthetic conversion, one deuterium atom is lost upon the formation of the 1,2-dehydroreticuline intermediate, demonstrating that a deuterated (R)-Reticuline is formed in situ. pnas.org Similarly, engineered yeast can be fed precursors like L-DOPA-d₃ or tyrosine-d₄ to produce deuterated BIAs. researchgate.net

Table 2: Common Deuteration Reagents and Methods

MethodDeuterium SourceCatalyst / ConditionsApplication
H/D ExchangeDeuterium Oxide (D₂O)Pt/C, Pd/C, Fe(Hetero)arene deuteration. nih.govmdpi.com
Acid-Catalyzed ExchangeDeuterium Chloride (DCl)HeatAromatic and activated positions. nih.goviupac.org
Biosynthetic IncorporationDeuterated Precursors (e.g., L-DOPA-d₃, Tyrosine-d₄, D₂O)Whole-cell biocatalyst (E. coli, yeast, plant cells)Labeling within a biosynthetic pathway. nih.govresearchgate.net

Optimization of Deuterium Enrichment and Purity

Achieving the desired level of deuterium enrichment (e.g., precisely d3) and high chemical purity requires careful optimization of reaction conditions. The isotopic distribution in a labeled product often consists of a mixture of isotopologues (e.g., d2, d3, d4). nih.gov

For chemical deuteration, the degree of deuterium incorporation can be controlled by modifying reaction parameters such as temperature, reaction time, and the concentration of the deuterium source (e.g., using 100% D₂O). nih.gov The choice of catalyst is also critical, as it influences the position and efficiency of the H/D exchange. nih.gov

In biosynthetic approaches, the level of enrichment can be managed by controlling the concentration of the deuterated precursor in the culture medium. escholarship.org

Following the synthesis, purification is essential to isolate the target compound. Standard chromatographic techniques, such as flash column chromatography over silica (B1680970) gel and High-Performance Liquid Chromatography (HPLC), are used to achieve high chemical purity. tandfonline.com The final purity and isotopic enrichment are then confirmed using analytical methods like NMR spectroscopy (¹H, ²H, ¹³C) and mass spectrometry. nih.govrsc.org

Chemo-Enzymatic and Biotechnological Routes to this compound

The most logical and efficient pathways to this compound integrate the stereoselective enzymatic methods with isotopic labeling strategies.

Chemo-Enzymatic Synthesis: A powerful chemo-enzymatic route involves the chemical synthesis of a deuterated version of the prochiral intermediate, 1,2-dehydroreticuline. rsc.orgnih.gov This can be accomplished by using deuterated starting materials or by performing a deuteration step on an early-stage, non-chiral intermediate before the final cyclization and oxidation to form 1,2-dehydroreticuline. The resulting deuterated 1,2-dehydroreticuline-d3 can then be subjected to the highly stereoselective enzymatic reduction catalyzed by 1,2-dehydroreticuline reductase (DRR) to yield the final this compound with high enantiomeric and isotopic purity. nih.govresearchgate.net This approach confines the stereoselective step to the final stage, leveraging the high fidelity of the enzyme on a custom-labeled substrate.

Table 3: Example Chemo-Enzymatic Synthesis of (R)-Reticuline

StepDescriptionYieldEnantiomeric Excess (ee)Reference
1Multi-step chemical synthesis of 1,2-dehydroreticuline39%N/A nih.gov
2Enzymatic reduction using PsDRR92% (isolated)>99% rsc.orgnih.gov
Overall 6-step chemo-enzymatic sequence 36% (isolated) >99% nih.gov

To produce the d3 version, deuteration would be incorporated during Step 1.

Biotechnological Production: Total biosynthesis in engineered microorganisms offers a promising alternative. acib.at Host organisms like Escherichia coli or Saccharomyces cerevisiae can be engineered with the necessary biosynthetic genes to produce reticuline. nih.govresearchgate.netnih.gov To generate this compound, these engineered microbes can be cultured in a medium containing deuterated precursors.

For instance, an E. coli strain engineered to produce (R)-Reticuline can be fed deuterated dopamine or deuterated L-tyrosine. nih.govresearchgate.net As demonstrated in related systems, the enzymes within the engineered pathway will process these labeled precursors, leading to the formation of the final deuterated product. pnas.orgresearchgate.net This strategy leverages the cell's entire metabolic machinery to perform the complex synthesis, with labeling introduced simply by modifying the feedstock. The specific enzymes expressed in the microbe, such as variants of norcoclaurine synthase, methyltransferases, and reductases, would ultimately control the final stereochemistry and regiochemistry of the product. acs.orgresearchgate.net

Mass Spectrometry-Based Quantification Methodologies

Mass spectrometry (MS) coupled with chromatographic separation is a cornerstone for the quantitative analysis of this compound and its non-labeled counterparts. The use of a stable isotope-labeled internal standard like this compound is critical for achieving high accuracy and precision by compensating for matrix effects and variations in instrument response.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely employed technique for the detection and quantification of reticuline and related benzylisoquinoline alkaloids (BIAs) in various biological matrices. core.ac.uknih.gov The high sensitivity and selectivity of LC-MS/MS make it suitable for analyzing complex samples where the analytes are present at low concentrations. nih.gov In these applications, this compound serves as an invaluable internal standard.

Methodologies often involve reversed-phase chromatography using C18 columns to separate the analytes, followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.gov The MRM transitions for both the analyte and the deuterated standard are monitored to ensure specificity and accurate quantification. For instance, in studies involving the microbial production of reticuline, LC-MS/MS is used to measure titers in culture media, with the method validated by comparing MRM transitions to a standard. nih.gov The use of deuterated standards, such as in the analysis of amino acids, demonstrates how the +1 Da mass increase per deuterium atom allows for clear differentiation from the non-labeled analyte. mdpi.com

Table 1: Illustrative LC-MS/MS Parameters for Reticuline Analysis

ParameterValue
ColumnAgilent EclipsePlus C18, 2.1x50 mm, 1.8 µm nih.gov
Mobile Phase A0.1% Formic acid in water nih.gov
Mobile Phase BAcetonitrile with 0.1% formic acid nih.gov
Flow Rate0.4 mL/min nih.gov
Injection Volume5 µL nih.gov
Ionization ModeElectrospray Ionization (ESI), Positive
MS AnalyzerTriple Quadrupole nih.gov
Acquisition ModeMultiple Reaction Monitoring (MRM) nih.gov
Reticuline Transitionm/z 330 -> [fragment ions] tandfonline.com
This compound Transitionm/z 333 -> [fragment ions]

This table is for illustrative purposes and specific parameters may vary based on the exact methodology.

Gas Chromatography-Mass Spectrometry (GC-MS) Considerations

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of reticuline, particularly after derivatization to increase its volatility. nih.gov Reticuline can be characterized as its trimethylsilyl (B98337) ethers, acetyl esters, or methyl ethers for GC-MS analysis. nih.gov This method has been used to detect reticuline in complex matrices like opium and urine, where it serves as a biomarker. nih.gov

While less commonly cited specifically for this compound, the principles of using a deuterated internal standard in GC-MS are well-established. The deuterated standard would co-elute with the analyte (or with a very small, predictable retention time difference) and be distinguished by its mass-to-charge ratio in the mass spectrometer. chromforum.org This approach corrects for any variability in the derivatization process and injection volume. It is important to note that derivatization with reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) is often necessary for GC-MS analysis of such compounds. nih.gov

Development and Validation of Internal Standard Protocols

The development and validation of analytical methods using this compound as an internal standard are crucial for ensuring reliable and reproducible results. nih.gov Validation protocols typically assess parameters such as linearity, precision, accuracy, recovery, and matrix effects. nih.gov The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS assays due to its ability to mimic the analyte's behavior during extraction, chromatography, and ionization, thus providing the most accurate correction for any procedural losses or variations.

In the context of BIA biosynthesis research, engineered yeast or bacteria are often used to produce reticuline. nih.govresearchgate.net To quantify the production, a known amount of this compound would be added to the sample at the beginning of the extraction process. By comparing the peak area ratio of the analyte to the internal standard against a calibration curve, the absolute concentration of the produced reticuline can be accurately determined. tandfonline.com This approach has been successfully applied in numerous studies to quantify various metabolites, demonstrating its robustness and reliability. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structural characterization and purity assessment of organic molecules, including this compound. core.ac.ukmdpi.comweebly.com While mass spectrometry provides information about the mass-to-charge ratio and fragmentation of a molecule, NMR provides detailed insights into the molecular scaffold by analyzing the chemical environment of NMR-active nuclei like ¹H and ¹³C. mdpi.comweebly.com

For this compound, NMR is crucial for confirming the position and extent of deuterium incorporation. One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, are used to identify the signals corresponding to different atoms in the molecule. ipb.pt The absence or significant reduction of a proton signal in the ¹H NMR spectrum, coupled with the corresponding changes in the ¹³C NMR spectrum (e.g., a triplet for a CD group instead of a doublet for a CH group in proton-coupled spectra), confirms the location of the deuterium labels.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms and fully assign the structure. core.ac.ukipb.pt These techniques are vital for confirming that the deuteration process has not altered the core structure of the reticuline molecule.

Furthermore, quantitative NMR (qNMR) can be used for purity assessment. researchgate.net By integrating the signals of the analyte against a certified internal standard of known concentration and purity, the absolute purity of the this compound sample can be determined without the need for an identical reference standard of the deuterated compound itself. researchgate.net

Table 2: Key NMR Techniques for Characterizing this compound

NMR TechniquePurpose
¹H NMRDetermines the number and chemical environment of protons, confirms deuterium incorporation by signal absence. ipb.pt
¹³C NMRDetermines the number and chemical environment of carbon atoms. ipb.pt
DEPTDifferentiates between CH, CH₂, and CH₃ groups. core.ac.uk
COSYIdentifies proton-proton (¹H-¹H) spin-spin couplings, establishing connectivity through bonds. core.ac.uk
HSQC/HMQCCorrelates protons with their directly attached carbons (¹JCH). mdpi.com
HMBCCorrelates protons and carbons over multiple bonds (²JCH, ³JCH), revealing the carbon skeleton. mdpi.com
NOESY/ROESYIdentifies through-space correlations between protons, providing information on stereochemistry. core.ac.uk
qNMRAllows for the accurate determination of compound purity. researchgate.net

Chromatographic Separation Principles for Isotopic Forms

The chromatographic separation of isotopic forms, such as this compound and its non-deuterated counterpart, is a fascinating aspect of analytical chemistry. While isotopologues have nearly identical chemical properties, subtle differences in their physical properties can lead to separation under specific chromatographic conditions. chromforum.org This phenomenon is known as the isotope effect on chromatography.

In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated analogs. This is attributed to the fact that C-D bonds are slightly shorter and less polarizable than C-H bonds, leading to weaker van der Waals interactions with the non-polar stationary phase. chromforum.org While this separation is often minimal and may not be fully resolved into two distinct peaks, it can sometimes be observed as a slight broadening or asymmetry of the chromatographic peak if both forms are present. biorxiv.org

In gas chromatography (GC), the isotope effect can be either "normal" or "inverse". nih.gov A normal isotope effect results in the heavier isotopologue eluting later, while an inverse effect, which is more common, sees the deuterated compound eluting earlier. nih.gov The inverse effect in GC is often explained by the lower boiling point and higher vapor pressure of the deuterated compound. The choice of stationary phase can influence the magnitude and even the direction of this effect. nih.gov For instance, nonpolar stationary phases often show an inverse isotope effect, whereas polar phases may exhibit a normal effect. nih.gov

Although complete baseline separation is not always the goal when using a deuterated internal standard for MS-based quantification (as the mass spectrometer can easily distinguish them), understanding these principles is crucial for accurate data interpretation and method development. chromforum.orgbiorxiv.org

Methodological Advancements in Trace Analysis of Metabolites Using this compound

The use of this compound is integral to advanced methods for trace analysis of reticuline and its downstream metabolites in complex biological systems. frontiersin.org As reticuline is a key branch-point intermediate in the biosynthesis of over 2,500 BIAs, the ability to accurately measure its low-level presence is critical for metabolic engineering and pharmaceutical research. frontiersin.org

Recent advancements focus on enhancing the sensitivity and throughput of LC-MS/MS methods. This includes the use of ultra-high-performance liquid chromatography (UHPLC) systems, which offer better resolution and faster analysis times compared to conventional HPLC. biorxiv.org Coupling UHPLC with the latest generation of tandem mass spectrometers, which have improved ion optics and detector sensitivity, allows for the quantification of metabolites at picogram or even femtogram levels.

Isotope tracing studies, where a labeled precursor like this compound is introduced into a biological system, are powerful tools for elucidating biosynthetic pathways. nih.gov By tracking the incorporation of the deuterium label into downstream metabolites, researchers can map metabolic fluxes and identify novel enzymatic reactions. For example, isotope tracing from L-DOPA-d3 has been used to confirm alternative branches of the BIA pathway. nih.gov Similarly, feeding (R)-reticuline to engineered organisms and analyzing the products by LC-MS/MS has been used to demonstrate the synthesis of morphinan alkaloids. nih.gov The high sensitivity of these methods is paramount for detecting the often trace amounts of these pathway intermediates and products. frontiersin.org

Biochemical Roles and Metabolic Fate of R Reticuline D3 in in Vitro and Model Systems

Investigation of Biosynthetic Pathways in Plant Systems

The biosynthesis of isoquinoline (B145761) alkaloids is a complex process that begins with the amino acid tyrosine. biocyclopedia.comgenome.jpkegg.jp Through a series of enzymatic reactions, tyrosine is converted to (S)-reticuline, the enantiomer of (R)-reticuline. frontiersin.org The stereochemical inversion from (S)-reticuline to (R)-reticuline is a critical gateway to morphinan (B1239233) alkaloid biosynthesis. researchgate.netbiocrick.com

(R)-Reticuline stands at a crucial branch point in the BIA metabolic network. It is the specific substrate for salutaridine (B1681412) synthase, a cytochrome P450 enzyme that catalyzes the first committed step in the morphine biosynthesis pathway by forming the promorphinan alkaloid salutaridine. researchgate.netmedchemexpress.comwikipedia.org This stereospecificity highlights the importance of the conversion of (S)-reticuline to (R)-reticuline. biocrick.com

In Papaver somniferum, this conversion is facilitated by a bifunctional enzyme known as reticuline (B1680550) epimerase (REPI) or STORR. researchgate.netbiocrick.comqmul.ac.ukuniprot.org This enzyme first oxidizes (S)-reticuline to 1,2-dehydroreticuline (B1196774), which is then reduced to (R)-reticuline. researchgate.netqmul.ac.uknih.gov The suppression of the gene encoding this enzyme in opium poppy leads to reduced levels of (R)-reticuline and morphinan alkaloids, with a corresponding increase in (S)-reticuline and its derivatives. biocrick.com

The pathway continues from salutaridine through a series of reductions and acetylations to form thebaine, which is then further converted to codeine and finally morphine. researchgate.netresearchgate.netscienceopen.com The use of labeled precursors like (R)-Reticuline-d3 allows for the unambiguous tracking of these transformations, confirming the precursor-product relationships within the pathway.

Conversely, the enantiomer (S)-reticuline serves as a precursor for other classes of BIAs, including protoberberine alkaloids like berberine (B55584) and benzophenanthridine alkaloids such as sanguinarine. biocyclopedia.comgenome.jpkegg.jpfrontiersin.orgeurekaselect.com The berberine bridge enzyme (BBE), for instance, specifically converts (S)-reticuline to (S)-scoulerine, the first committed step in the biosynthesis of these alkaloids. biocyclopedia.comnih.gov

Table 1: Key Enzymes and Products in the Biosynthesis of Isoquinoline Alkaloids from Reticuline

Precursor Enzyme Product Alkaloid Class Organism Example
(R)-Reticuline Salutaridine Synthase Salutaridine Morphinan Papaver somniferum
(S)-Reticuline Berberine Bridge Enzyme (BBE) (S)-Scoulerine Protoberberine Eschscholzia californica
(S)-Reticuline Corytuberine Synthase (S)-Corytuberine Aporphine (B1220529) Coptis japonica
(S)-Reticuline Reticuline Oxidase (S)-Scoulerine Protoberberine Eschscholzia californica

Metabolic flux analysis (MFA) utilizing deuterium-labeled compounds like this compound is a powerful technique to quantify the rates of metabolic reactions within a biological system. mtoz-biolabs.comnih.gov By introducing a labeled substrate and measuring the incorporation of the isotope into downstream metabolites over time, researchers can determine the flow, or flux, through different branches of a metabolic pathway. mtoz-biolabs.comnih.govresearchgate.netelifesciences.org

Precursor-Product Relationships in Isoquinoline Alkaloid Biosynthesis

Enzymatic Biotransformation Studies

The metabolism of this compound is governed by a series of enzymatic reactions, primarily involving oxidation, reduction, methylation, and demethylation. These transformations are key to the structural diversification of the benzylisoquinoline alkaloids.

Oxidation is a critical step in the metabolism of (R)-reticuline. The enzyme salutaridine synthase, a cytochrome P450, catalyzes the intramolecular C-C phenol (B47542) coupling of (R)-reticuline to form salutaridine. researchgate.netmedchemexpress.comwikipedia.org This oxidative reaction is a key branching point, directing the metabolic flow towards the morphinan alkaloids. nih.gov

Reduction reactions are also central to the pathway. Following the formation of salutaridine, salutaridine reductase reduces it to salutaridinol (B1235100). biocyclopedia.com Similarly, 1,2-dehydroreticuline reductase, a component of the reticuline epimerase complex, stereospecifically reduces 1,2-dehydroreticuline to (R)-reticuline. nih.govgenome.jp Another important reduction is catalyzed by codeinone (B1234495) reductase, which converts codeinone to codeine in the latter stages of morphine biosynthesis. researchgate.net

Methylation and demethylation are common tailoring reactions in BIA biosynthesis that modify the pharmacological properties of the resulting alkaloids. nih.gov While the core structure of reticuline is already methylated, further methylations can occur. For instance, reticuline N-methyltransferase can N-methylate both (S)- and (R)-reticuline. nih.gov O-methylation is also a possibility, with enzymes like (R,S)-reticuline 7-O-methyltransferase capable of acting on reticuline. nih.gov

Demethylation reactions are also significant. In human liver and brain, cytochrome P450 enzymes like CYP2D6 can catalyze the O-demethylation of thebaine and codeine, which are downstream metabolites of (R)-reticuline. nih.govtaylorandfrancis.comresearchgate.net Recombinant host cells expressing fungal cytochrome P450 enzymes have also been shown to be capable of N-demethylating and O-demethylating reticuline and its derivatives. google.com

Glycosylation, the attachment of sugar moieties, is a common metabolic transformation that can affect the solubility, stability, and biological activity of natural products. While specific studies on the glycosylation of this compound are not prevalent in the provided search results, it is a known mechanism in the metabolism of related alkaloids. For example, the berberine bridge enzyme (BBE), which acts on (S)-reticuline, is known to be glycosylated. nih.govuniprot.orgrcsb.orgnih.govrcsb.org This post-translational modification can influence enzyme localization and activity. It is plausible that reticuline and its metabolites could undergo glycosylation as part of their metabolic fate in certain biological systems, although this is a general principle of metabolic transformation rather than a specific finding for this compound in the search results.

Methylation and Demethylation Reactions

Role of this compound in Probing Metabolic Branch Points

The primary role of this compound in biochemical research is to act as a stable isotope tracer in metabolic flux analysis. By introducing a deuterium (B1214612) label, researchers can track the atoms of (R)-reticuline as it is processed by downstream enzymes. This is particularly crucial for confirming the metabolic fate of (R)-reticuline at branch points where its pathway diverges from that of its enantiomer, (S)-reticuline, which leads to different classes of alkaloids like papaverine (B1678415), noscapine, and berberine. scholaris.caresearchgate.netnih.gov

When this compound is introduced into an in vitro system (such as cell cultures) or a model organism, its metabolic products will retain the deuterium label. These labeled products can be detected and quantified with high sensitivity and specificity using mass spectrometry (MS). pnas.org This technique allows for the unambiguous confirmation of a metabolic link between (R)-reticuline and its downstream derivatives.

Detailed research findings from studies using isotopically labeled reticuline have been pivotal in confirming the pathway in both plant and mammalian systems:

Mammalian Model Systems: In a key study, mice were injected with (R)-[N-CD3]-reticuline to investigate the endogenous mammalian morphine biosynthetic pathway. pnas.org High-resolution liquid chromatography-mass spectrometry (HR-LC-MS) analysis of the urine successfully identified [N-CD3]-salutaridine. Salutaridine is the product of the C-C phenol coupling of (R)-reticuline, a reaction catalyzed by salutaridine synthase. pnas.orgresearchgate.net The detection of the deuterated product confirmed that mammals possess the enzymatic machinery to convert (R)-reticuline into the first committed intermediate of the morphinan pathway. pnas.orgpnas.org This experiment provided direct evidence for the metabolic flux from (R)-reticuline to salutaridine in vivo. pnas.org

Plant Model Systems: In Papaver somniferum (opium poppy) seedlings, feeding experiments using doubly labeled [1-¹³C, N-¹³CH₃]-(S)-reticuline were used to trace the precursors of papaverine and thebaine. nih.gov The results showed that thebaine retained both labels, whereas papaverine precursors lost the N-methyl group label. This demonstrated that (S)-reticuline is the branch point intermediate and that separate pathways diverge from it. nih.gov While this study used ¹³C and focused on the (S)-enantiomer, the principle of using labeled reticuline to track metabolic fate across branch points is clearly established.

Engineered Yeast Systems: In engineered Saccharomyces cerevisiae strains capable of BIA biosynthesis, the addition of deuterated reticuline-d1 was used to probe feedback inhibition mechanisms. acs.org The presence of the labeled compound allowed researchers to monitor its effect on the accumulation of other pathway intermediates, providing insights into metabolic regulation. acs.org

These studies underscore the utility of this compound. By following the label, researchers can quantify the efficiency of its conversion, identify downstream metabolites, and understand how metabolic flux is partitioned and regulated at this critical juncture in alkaloid biosynthesis.

Cell-Free System Applications for Pathway Elucidation

Cell-free systems, which consist of purified enzymes or crude cell extracts containing the necessary biosynthetic machinery, offer a simplified and highly controlled environment for studying biochemical reactions. scispace.commdpi.com The application of this compound in such systems is invaluable for the detailed characterization of individual enzymatic steps in the morphinan pathway.

In a typical cell-free assay to elucidate the morphinan pathway, purified recombinant enzymes are used. researchgate.net For instance, salutaridine synthase (SalSyn), the enzyme that converts (R)-reticuline to salutaridine, can be produced in a heterologous host (like insect cells or E. coli), purified, and then combined in a reaction vessel with the substrate and necessary cofactors. researchgate.netmedchemexpress.com

The process involves:

Incubation: this compound is added as the substrate to a buffered solution containing the purified enzyme (e.g., SalSyn), and any required cofactors, such as NADPH and O₂ for cytochrome P450 enzymes. medchemexpress.com

Reaction Monitoring: The reaction is allowed to proceed for a set time, after which it is stopped. The mixture is then analyzed, typically by LC-MS.

Analysis: The mass spectrometer is set to detect the mass of the expected deuterated product (e.g., d3-salutaridine). The appearance of this specific mass confirms that the enzyme is active and can process (R)-reticuline.

The advantages of using this compound in a cell-free system are numerous:

Enzyme Specificity: It allows for the definitive determination of an enzyme's substrate specificity. By testing both this compound and (S)-Reticuline-d3, researchers can confirm that enzymes like SalSyn are stereospecific for the (R)-enantiomer. researchgate.net

Mechanistic Insights: The precise tracking of the deuterium atoms can provide insights into the reaction mechanism. For example, observing the retention or loss of a deuterium atom at a specific position can help deduce how the substrate binds to the active site and how the chemical transformation occurs. pnas.org

Pathway Reconstruction: Cell-free systems enable the stepwise reconstruction of a biosynthetic pathway. By combining multiple purified enzymes, researchers can reconstitute a portion of the morphinan pathway in vitro, using this compound as the starting tracer to observe the sequential formation of labeled downstream intermediates like salutaridinol and thebaine.

While many studies use unlabeled (R)-reticuline for in vitro enzyme assays, the use of this compound provides an additional layer of analytical precision, eliminating any ambiguity from potential contaminating compounds in the enzyme preparation or buffer system.

Enzymology and Mechanistic Studies Involving R Reticuline D3

Characterization of Enzymes Catalyzing (R)-Reticuline Transformations

Several enzymes have been identified and characterized that utilize (R)-reticuline as a substrate, leading to the formation of a diverse array of alkaloid structures. researchgate.netnih.govnih.govusp.brresearchgate.netwikipedia.orgchemsrc.comnih.govmedchemexpress.comnih.govmdpi.combiocrick.comnih.govwikipedia.orgnih.govcore.ac.ukscholaris.ca The primary transformation is the intramolecular C-C phenol (B47542) coupling reaction, a key step in the biosynthesis of morphinan (B1239233) alkaloids like morphine. researchgate.netnih.govnih.govmdpi.combiocrick.comwikipedia.org

In the opium poppy (Papaver somniferum), the enzyme responsible for this transformation is salutaridine (B1681412) synthase (SalSyn), a cytochrome P450-dependent monooxygenase. nih.govwikipedia.orgnih.govnih.gov This enzyme catalyzes the conversion of (R)-reticuline to salutaridine, the first committed step in the morphine biosynthetic pathway. nih.govwikipedia.orgnih.govnih.gov Subsequent enzymatic steps involving salutaridine reductase (SalR) and salutaridinol (B1235100) 7-O-acetyltransferase (SalAT) lead to the formation of thebaine. nih.govscholaris.ca Interestingly, mammalian systems also possess the capability to convert (R)-reticuline to salutaridine, a reaction catalyzed by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. nih.govresearchgate.netnih.gov However, unlike the highly specific plant enzyme, the mammalian enzymes produce a mixture of products, including (-)-isoboldine, (-)-corytuberine, and (+)-pallidine, in addition to salutaridine. nih.govresearchgate.net

The stereochemistry of reticuline (B1680550) is crucial, as the enzymes leading to morphinan alkaloids are specific for the (R)-enantiomer. biocrick.com The conversion of (S)-reticuline, the central intermediate in BIA biosynthesis, to (R)-reticuline is facilitated by a reticuline epimerase, which proceeds through a 1,2-dehydroreticuline (B1196774) intermediate. usp.brbiocrick.comcore.ac.ukscholaris.caresearchgate.net

Purification and Activity Assays of Relevant Enzymes

The purification of enzymes involved in (R)-reticuline metabolism has been a significant focus of research. Salutaridine synthase from Papaver somniferum was initially challenging to purify due to its membrane-bound nature and instability. nih.gov However, the successful functional expression of the recombinant enzyme in insect cells (Spodoptera frugiperda Sf9) allowed for its characterization. nih.govnih.gov This recombinant CYP719B1 was found to be highly stable, enabling detailed substrate specificity and kinetic analyses. nih.gov Enzyme activity assays for salutaridine synthase typically involve incubating the enzyme with (R)-reticuline and NADPH, followed by analysis of the product, salutaridine, using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov

In mammalian systems, a cytochrome P450 enzyme capable of converting (R)-reticuline to salutaridine was purified to homogeneity from porcine liver microsomes. nih.govusp.br This purification was essential for demonstrating that the phenol-coupling reaction is indeed catalyzed by a P450 enzyme in mammals. nih.gov Activity assays for the human CYP2D6 and CYP3A4 enzymes were conducted using recombinant proteins, confirming their ability to catalyze the formation of salutaridine and other phenol-coupled products from (R)-reticuline. nih.govresearchgate.net

The table below summarizes key enzymes involved in (R)-reticuline transformations and their purification status.

Enzyme NameSource OrganismPurification StatusProduct(s) from (R)-Reticuline
Salutaridine Synthase (CYP719B1)Papaver somniferumRecombinantly expressed and characterizedSalutaridine
Cytochrome P450 2D6 (CYP2D6)HumanRecombinantly expressed and characterizedSalutaridine, (-)-isoboldine, (-)-corytuberine, (+)-pallidine
Cytochrome P450 3A4 (CYP3A4)HumanRecombinantly expressed and characterizedSalutaridine, (-)-isoboldine, (-)-corytuberine, (+)-pallidine
Cytochrome P450Porcine LiverPurified to homogeneitySalutaridine

Kinetic Analysis Using Deuterium-Labeled Substrates

The use of deuterium-labeled substrates like (R)-reticuline-d3 is a powerful technique for kinetic analysis of enzymatic reactions. scholaris.caepfl.chnih.govresearchgate.net By comparing the reaction rates of the deuterated and non-deuterated substrates, researchers can determine kinetic isotope effects (KIEs), which provide information about the rate-determining step of the reaction. epfl.chnih.govresearchgate.netmdpi.comresearchgate.netresearcher.lifeunl.eduwikipedia.org

In the context of (R)-reticuline transformations, this compound, where the deuterium (B1214612) atoms are typically placed on the N-methyl group, can be used to probe the mechanism of enzymes like salutaridine synthase. While specific kinetic data for this compound with salutaridine synthase is not extensively detailed in the provided context, studies on related enzymes like berberine (B55584) bridge enzyme (BBE), which also acts on a reticuline isomer, have demonstrated the utility of this approach. For BBE, a substrate deuterium isotope effect of 3.5 on the rate of flavin reduction (kred) was observed, indicating that C-H bond cleavage is rate-limiting. nih.govnih.gov Such studies are crucial for understanding the catalytic cycle of these complex enzymes.

The table below outlines the application of deuterium-labeled substrates in the kinetic analysis of related alkaloid-metabolizing enzymes.

EnzymeDeuterated SubstrateKinetic Parameter MeasuredSignificance
Berberine Bridge Enzyme (BBE)(R,S)-Reticuline (-N-CD3)Substrate deuterium kinetic isotope effect (Dkred)Revealed that C-H bond cleavage is the rate-limiting step in flavin reduction. nih.govnih.gov
Salutaridinol-7-O-acetyltransferase (SalAT) / Thebaine Synthase (THS)Thebaine-d3Inhibition studiesUsed to differentiate between the inhibitor and the enzymatically produced thebaine. scholaris.ca

Investigation of Reaction Mechanisms through Isotope Effects

Isotope effects, particularly those involving deuterium, are a cornerstone of mechanistic enzymology. epfl.chnih.govnih.govresearchgate.netbiorxiv.org The substitution of a hydrogen atom with a deuterium atom can significantly alter the rate of a reaction if the bond to that hydrogen is broken or altered in the rate-determining step. epfl.chwikipedia.org

Primary and Secondary Kinetic Isotope Effects

A primary kinetic isotope effect (KIE) is observed when a bond to the isotopically labeled atom is broken during the rate-determining step of a reaction. epfl.chmdpi.comwikipedia.org The magnitude of the primary KIE (kH/kD) is typically greater than 1, with values around 6-7 being common for C-H bond cleavage at room temperature. epfl.ch A significant primary KIE provides strong evidence that the cleavage of that specific bond is a key event in the slowest step of the reaction.

Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. epfl.chwikipedia.orglibretexts.org These effects are generally smaller than primary KIEs and arise from changes in the vibrational environment of the isotope between the ground state and the transition state. epfl.chwikipedia.org SKIEs can provide valuable information about changes in hybridization or steric environment at the labeled position during the reaction. wikipedia.org

The study of the berberine bridge enzyme (BBE) provides an excellent example of how KIEs are used to dissect a reaction mechanism. The observation of a pH-independent substrate deuterium isotope effect of 3.5 on kred strongly supported a mechanism where C-H bond cleavage is rate-limiting. nih.govnih.gov Conversely, the absence of a significant solvent isotope effect (kH2O/kD2O ≈ 1) suggested that proton transfer from the solvent is not involved in the rate-determining step. nih.govnih.gov

Deuterium as a Mechanistic Probe

Deuterium labeling is a powerful and versatile tool for probing reaction mechanisms. epfl.chnih.govresearchgate.net In the study of (R)-reticuline metabolism, this compound can be used to address several mechanistic questions. For instance, in the C-C phenol coupling reaction catalyzed by salutaridine synthase, the absence of a primary KIE when the N-methyl group is deuterated would suggest that the N-demethylation is not the rate-determining step.

Furthermore, deuterium can be used to trace the fate of specific atoms throughout a biosynthetic pathway. For example, in the epimerization of (S)-reticuline to (R)-reticuline, the loss of a deuterium atom from a specifically labeled position can confirm the intermediacy of the 1,2-dehydroreticuline species. usp.br This approach was used to elucidate the stereochemical change from (S)- to (R)-reticuline in human morphine biosynthesis. usp.br

Enzyme Specificity and Regioselectivity Studies with this compound

Enzyme specificity and regioselectivity are fundamental aspects of their function. Studies using analogs like this compound, although primarily aimed at mechanistic elucidation, also contribute to our understanding of enzyme specificity. An enzyme that processes this compound at a rate comparable to the unlabeled substrate (after accounting for any isotope effects) demonstrates that the modification does not significantly hinder substrate binding.

Salutaridine synthase (CYP719B1) from Papaver somniferum exhibits remarkable stereo- and regioselectivity. nih.govnih.gov Of forty-one compounds tested, only (R)-reticuline and its N-demethylated analog, (R)-norreticuline, were converted to products, salutaridine and norsalutaridine, respectively. nih.govnih.gov This high degree of specificity ensures that the biosynthetic flux is directed exclusively towards the formation of morphine precursors. nih.gov The enzyme specifically catalyzes a para-ortho C-C phenol coupling, highlighting its precise control over the reaction's regiochemistry. nih.gov

In contrast, the human cytochrome P450 enzymes CYP2D6 and CYP3A4, while capable of catalyzing the phenol coupling of (R)-reticuline, are not as regioselective. nih.govresearchgate.net They produce a mixture of four different coupled products, indicating a less constrained active site compared to the plant enzyme. nih.govresearchgate.net These enzymes also show a lack of strong stereoselectivity, acting on both (R)- and (S)-reticuline. researchgate.net

The table below highlights the specificity of enzymes acting on (R)-reticuline.

EnzymeSubstrate(s)Product(s)Specificity/Regioselectivity
Salutaridine Synthase (CYP719B1)(R)-Reticuline, (R)-NorreticulineSalutaridine, NorsalutaridineHighly stereo- and regioselective for para-ortho coupling. nih.govnih.gov
Cytochrome P450 2D6 (CYP2D6)(R)-Reticuline, (S)-ReticulineSalutaridine, (-)-isoboldine, (-)-corytuberine, (+)-pallidine, and products from (S)-reticuline.Not highly stereo- or regioselective. nih.govresearchgate.net
Cytochrome P450 3A4 (CYP3A4)(R)-Reticuline, (S)-ReticulineSalutaridine, (-)-isoboldine, (-)-corytuberine, (+)-pallidine, and products from (S)-reticuline.Not highly stereo- or regioselective. nih.govresearchgate.net

Applications of R Reticuline D3 in Advanced Biochemical Research

Tracing of Metabolic Pathways in Non-Human Biological Systems

The incorporation of deuterium (B1214612) in (R)-Reticuline-d3 makes it an ideal tracer for elucidating the intricate pathways of alkaloid biosynthesis in various non-human biological systems. The heavier isotope allows researchers to follow the transformation of this compound into downstream products, distinguishing it from the endogenous, non-labeled compounds.

Plant Cell Culture Studies

In plant cell cultures, such as those derived from Papaver somniferum (opium poppy) and Thalictrum flavum, this compound is instrumental in mapping the biosynthetic grid of BIAs. By feeding labeled precursors to these cultures, scientists can track the conversion of this compound into a diverse array of alkaloids. ingentaconnect.com This technique, often coupled with sensitive analytical methods like liquid chromatography-mass spectrometry (LC-MS), enables the identification of novel intermediates and the elucidation of previously unknown enzymatic steps. For instance, studies have utilized deuterated precursors to investigate the stereospecific O-methylation reactions in plant tissue cultures, revealing the ratios of (R) and (S) enantiomers formed.

The use of stable isotopes like deuterium is a cornerstone of tracer experiments in plant systems. These studies involve administering a labeled precursor, such as this compound, and then analyzing the plant extract to identify the labeled metabolites. This approach has been pivotal in confirming that (S)-reticuline is a key precursor to many poppy alkaloids. nih.govnih.gov The metabolic fate of these labeled precursors is meticulously tracked, often without the need for extensive purification of the resulting metabolites. nih.govresearchgate.net

Microbial Fermentation Processes for Alkaloid Production

Engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, have emerged as promising platforms for the production of valuable plant-derived alkaloids. nih.gov In these systems, this compound plays a crucial role in optimizing production pathways. By introducing labeled this compound, researchers can monitor its conversion to target alkaloids like morphine and thebaine, identify metabolic bottlenecks, and screen for more efficient enzyme variants. nih.govresearchgate.net

For example, studies have demonstrated the fermentative production of (S)-reticuline in E. coli, which serves as a branch-point intermediate for a wide range of BIAs. nih.govtandfonline.com The development of these microbial platforms can be significantly aided by the use of deuterated intermediates to trace the flow through the engineered pathways. nih.gov Research has also focused on the total biosynthesis of opiates in engineered E. coli through a stepwise fermentation process, where the production and conversion of reticuline (B1680550) are critical steps. researchgate.net

Animal (Non-Human) Model Metabolism and Biosynthesis Studies

The study of how this compound is metabolized in non-human animal models provides insights into the potential for endogenous alkaloid biosynthesis in mammals. While the primary source of such alkaloids in animals is typically dietary, research has explored the possibility of de novo synthesis. Following administration of deuterated reticuline to animal models, researchers can track its metabolic fate and identify any biosynthetic products. pnas.org

For example, studies in mice have shown that injected (R,S)-[1,3,4-D3]-tetrahydropapaveroline (a precursor to reticuline) leads to the detection of labeled salutaridine (B1681412) in the urine, indicating that the pathway from (R)-reticuline is active. pnas.org This type of research helps to understand the enzymes and pathways involved in the potential endogenous production of morphine and other alkaloids in mammals. pnas.orgwikipedia.org

Development of High-Throughput Screening Assays for Enzyme Inhibitors

This compound and its non-deuterated counterpart are valuable tools in the development of high-throughput screening (HTS) assays for identifying enzyme inhibitors. nih.govcreative-enzymes.com These assays are crucial for drug discovery and for understanding the regulation of metabolic pathways. nih.gov By using this compound as a substrate, researchers can design assays to screen large libraries of compounds for their ability to inhibit enzymes involved in alkaloid biosynthesis. creative-enzymes.comrsc.org

Fluorescence-based assays are a common method used in HTS. researchgate.net The use of a deuterated substrate can sometimes alter the kinetic properties of an enzyme-catalyzed reaction, a phenomenon known as the kinetic isotope effect. nih.govresearcher.life This effect can be exploited in assay design to gain deeper insights into the enzyme's mechanism and to identify inhibitors that may not be apparent with the non-labeled substrate. The development of such assays facilitates the discovery of new lead compounds for pharmaceuticals. researchgate.netplos.org

Elucidation of Alkaloid Biosynthetic Gene Clusters

The identification and characterization of gene clusters responsible for the biosynthesis of alkaloids is a major focus of plant genomics and synthetic biology. This compound is an important tool in this endeavor. By correlating the metabolic products derived from labeled this compound with gene expression data, researchers can identify candidate genes involved in specific biosynthetic steps.

For instance, the conversion of (S)-reticuline to (R)-reticuline is a critical step in morphine biosynthesis, catalyzed by a reticuline epimerase. researchgate.netscholaris.ca The discovery of the gene encoding this enzyme, often a fusion of a cytochrome P450 and an oxidoreductase, was a significant breakthrough. researchgate.net Functional characterization of these genes often involves heterologous expression in microbial hosts and feeding with labeled precursors like this compound to confirm their enzymatic activity. google.com This approach has been instrumental in piecing together the complex genetic architecture of alkaloid production in plants like the opium poppy. scholaris.caresearchgate.net

Contribution to Understanding Natural Product Diversity and Evolution

This compound aids in unraveling the evolutionary pathways that have led to the vast diversity of benzylisoquinoline alkaloids found in nature. By tracing the metabolic fate of this compound across different plant species, scientists can compare biosynthetic pathways and understand how they have diverged over evolutionary time. researchgate.net

The stereochemistry of reticuline is a key determinant of the downstream alkaloid profile. pnas.org While (S)-reticuline is the precursor to a wide range of alkaloids, (R)-reticuline specifically channels metabolism towards the synthesis of morphinans. scholaris.cafrontiersin.org The evolution of the enzyme that converts (S)-reticuline to (R)-reticuline was a pivotal event in the emergence of morphine biosynthesis. researchgate.net Studying the enzymes that act on (R)-reticuline in various organisms provides clues about the neofunctionalization and diversification of biosynthetic genes. researchgate.netplos.org This research enhances our fundamental understanding of how plants generate chemical diversity.

Future Directions and Emerging Research Avenues for R Reticuline D3

Integration with Omics Technologies (e.g., Metabolomics, Proteomics)

The integration of stable isotope tracing using (R)-Reticuline-d3 with high-throughput omics technologies offers a powerful approach to unravel the complex networks of BIA metabolism. mdpi.com Metabolomics, the large-scale study of metabolites, provides a direct snapshot of the physiological state of an organism and is particularly suited for tracing the downstream products of labeled precursors. mdpi.com

By introducing this compound into a biological system, such as a medicinal plant or an engineered microbe, researchers can use mass spectrometry-based metabolomics to track the deuterium (B1214612) label as it is incorporated into subsequent alkaloids. nih.gov This allows for the unambiguous identification of known and novel metabolites derived from (R)-reticuline and helps to quantify the flux through different branches of the BIA pathway. nih.govresearchgate.net For instance, comparing the metabolic profiles of systems fed with labeled versus unlabeled reticuline (B1680550) can reveal the full spectrum of downstream products. researchgate.net

In proteomics, this compound can be used as a probe to identify and characterize proteins that interact with or modify reticuline and its derivatives. Techniques like activity-based protein profiling could be adapted to trap enzymes that bind to (R)-reticuline, which can then be identified using mass spectrometry. A proteomic analysis of Papaver somniferum latex has already been used to identify O-methyltransferases involved in alkaloid biosynthesis. nih.govresearchgate.net Combining this with stable isotope labeling would provide a dynamic view of enzyme-substrate interactions and help to functionally annotate enzymes discovered through genomic and transcriptomic sequencing efforts. mdpi.com The integration of metabolomic and transcriptomic data has already proven successful in identifying key genes and metabolites in various medicinal plants. researchgate.net

Development of Novel Synthetic Routes for Advanced Isotopic Labeling

The utility of this compound is contingent on its efficient and precise synthesis. Current research focuses on developing more sophisticated chemo-enzymatic routes that allow for the strategic placement of deuterium and other isotopes. A recently developed biomimetic chemo-enzymatic strategy synthesizes (R)-reticuline from a prochiral intermediate, 1,2-dehydroreticuline (B1196774), using the enzyme 1,2-dehydroreticuline reductase (DRR). nih.govrsc.org This method achieves high enantiomeric excess (>99% ee) and yield (up to 92% isolated yield). researchgate.net

Future advancements in this area will likely involve:

Site-Specific Labeling : Developing synthetic steps that introduce deuterium atoms at specific, non-exchangeable positions on the reticuline scaffold. This would provide more detailed insights into the mechanisms of enzymatic reactions.

Multi-Isotope Labeling : Synthesizing (R)-reticuline with a combination of isotopes (e.g., ¹³C, ¹⁵N, and ²H) to perform multi-dimensional metabolic flux analysis.

Enzymatic Synthesis : Expanding the enzymatic toolkit for isotopic labeling. For example, using imine reductases for the reductive amination of labeled precursors could provide an alternative route, although initial attempts have shown challenges with substrate stability. rsc.org

Exploration of Untapped Enzymatic Transformations

(R)-Reticuline is a critical branch-point intermediate in the biosynthesis of morphinan (B1239233) alkaloids. nih.gov The enzymes that process (R)-reticuline are key targets for research and engineering. This compound serves as an ideal substrate for exploring the activity and mechanism of these enzymes.

Key enzymatic transformations of (R)-reticuline include:

Phenol (B47542) Coupling : The enzyme salutaridine (B1681412) synthase (SalSyn), a cytochrome P450 monooxygenase, catalyzes the intramolecular ortho-para phenol coupling of (R)-reticuline to form (+)-salutaridine, the first committed step in morphine biosynthesis. nih.govresearchgate.net Using this compound can help elucidate the radical-mediated mechanism of this C-C bond formation. researchgate.net

Epimerization : In opium poppy, (R)-reticuline is primarily formed from (S)-reticuline via a two-step oxidation-reduction process catalyzed by a fused enzyme containing 1,2-dehydroreticuline synthase (DRS) and 1,2-dehydroreticuline reductase (DRR) domains. researchgate.netresearchgate.net Labeled (S)-reticuline could be used to study the kinetics and stereospecificity of this crucial inversion.

O-methylation : Enzymes such as (R,S)-reticuline 7-O-methyltransferase can convert reticuline to laudanine. nih.gov Studies with labeled reticuline can confirm the substrate specificity and reaction rates of various methyltransferases.

Furthermore, this compound can be used in screening assays to discover novel enzymatic activities. By incubating the labeled substrate with plant protein extracts or libraries of uncharacterized enzymes, researchers can detect new metabolites by mass spectrometry, thereby identifying enzymes with previously unknown functions in BIA metabolism. caltech.edu

Advancements in In Situ and Real-Time Metabolic Tracing

A significant challenge in studying plant metabolism is the difficulty of observing biochemical processes within living tissues without disrupting them. This compound is well-suited for advanced in situ and real-time tracing techniques that overcome this limitation.

Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance spectroscopy (MRS) technique that can non-invasively track the fate of deuterium-labeled substrates in three dimensions. cam.ac.ukisotope.com By administering this compound to a plant or cell culture, DMI could potentially be used to visualize the spatial and temporal distribution of reticuline and its downstream products within tissues, providing insights into metabolic channeling and compartmentation.

Mass Spectrometry Imaging (MSI) is another powerful technique for visualizing the spatial distribution of metabolites directly in tissue sections. nih.gov Using this compound in conjunction with MSI would allow researchers to map the precise location of its metabolic derivatives within different cell types or organelles, revealing where specific biosynthetic steps occur. nih.gov While deuterium labeling has been used to study active biosynthesis in medicinal plants, its application with advanced imaging is a promising future direction. nih.gov

These techniques, powered by isotopically labeled precursors like this compound, will move the study of alkaloid biosynthesis from homogenized extracts to a dynamic, spatially resolved understanding within the living organism.

Potential for Use in Synthetic Biology Approaches for Natural Product Production

Synthetic biology aims to engineer microorganisms like Escherichia coli and Saccharomyces cerevisiae to produce valuable natural products, including BIAs. frontiersin.orgnih.gov Significant progress has been made in reconstructing the pathways for (S)-reticuline and its derivatives in these hosts. nih.govmdpi.com However, producing the (R)-enantiomer and its downstream morphinan products has been more challenging. plos.org

This compound can play a crucial role in optimizing these microbial bio-factories in several ways:

Pathway Bottleneck Identification : By feeding labeled (R)-reticuline to an engineered yeast or E. coli strain expressing downstream enzymes, researchers can precisely measure the efficiency of each enzymatic step. mdpi.com The accumulation of a labeled intermediate would pinpoint a rate-limiting enzyme, which can then be targeted for optimization through protein engineering or by adjusting its expression level. researchgate.net

Flux Analysis : Tracing the deuterium label helps quantify the flux of intermediates through the engineered pathway, providing critical data for metabolic models that can predict the effects of genetic modifications. biorxiv.org

By combining the power of synthetic biology with the precision of stable isotope tracing, this compound will be an indispensable tool in the development of commercially viable microbial platforms for the production of high-value morphinan alkaloids. caltech.edu

Q & A

Q. How can researchers validate the structural identity and isotopic purity of (R)-Reticuline-d3 in synthetic batches?

Methodological Answer:

  • Employ nuclear magnetic resonance (NMR) spectroscopy to confirm the stereochemistry (R-configuration) and deuterium labeling positions. Compare spectral data with non-deuterated (R)-Reticuline standards.
  • Use high-resolution mass spectrometry (HRMS) to verify isotopic purity (e.g., d3 labeling) and rule out isotopic scrambling.
  • Apply chiral chromatography (e.g., HPLC with chiral columns) to confirm enantiomeric excess, ensuring no racemization during synthesis .

Q. What experimental strategies optimize the synthesis of this compound for tracer studies in plant alkaloid biosynthesis?

Methodological Answer:

  • Utilize deuterium-labeled precursors (e.g., tyrosine-d4 or dopamine-d2) in enzymatic or cell-culture systems to track incorporation efficiency.
  • Employ design of experiments (DOE) to optimize reaction parameters (pH, temperature, cofactors) for deuterium retention and yield.
  • Validate synthetic routes using stable isotope tracing coupled with LC-MS/MS to quantify isotopic enrichment and side-product formation .

Q. How should researchers detect and quantify this compound in complex biological matrices (e.g., plant tissues or microbial cultures)?

Methodological Answer:

  • Develop isotope dilution assays using deuterated internal standards (e.g., (R)-Reticuline-d6) to correct for matrix effects.
  • Apply ultra-high-performance liquid chromatography (UHPLC) paired with tandem mass spectrometry (MS/MS) for selective detection of deuterated vs. endogenous reticuline.
  • Validate method sensitivity (limit of detection < 1 nM) and specificity using negative controls (e.g., non-deuterated analogs) .

Advanced Research Questions

Q. What mechanistic hypotheses can be tested using this compound to resolve contradictions in benzylisoquinoline alkaloid (BIA) biosynthesis pathways?

Methodological Answer:

  • Hypothesize enzyme promiscuity (e.g., methyltransferases accepting deuterated substrates) by tracking deuterium retention in intermediates like norlaudanosoline-d3.
  • Use time-course isotopic labeling to distinguish parallel pathways (e.g., reticuline → morphine vs. reticuline → berberine) in plant mutants or silenced cell lines.
  • Analyze kinetic isotope effects (KIEs) to determine rate-limiting steps in stereospecific conversions .

Q. How can this compound clarify interspecies variability in cytochrome P450-mediated oxidation of reticuline derivatives?

Methodological Answer:

  • Conduct cross-species comparative assays using recombinant P450 isoforms (e.g., CYP80B1 in Papaver somniferum vs. CYP719A1 in Coptis japonica).
  • Quantify deuterium loss during oxidation (e.g., C-H bond cleavage) via MS-based metabolic profiling to infer catalytic mechanisms.
  • Pair with density functional theory (DFT) calculations to model deuterium’s impact on reaction transition states .

Q. What statistical approaches resolve contradictory data on this compound’s pharmacokinetics in mammalian models?

Methodological Answer:

  • Apply mixed-effects modeling to account for inter-individual variability in absorption/distribution studies.
  • Use Bayesian hierarchical models to integrate conflicting in vitro (microsomal stability) and in vivo (plasma half-life) datasets.
  • Validate findings with bootstrap resampling to assess robustness against outlier-driven biases .

Methodological Frameworks for Rigorous Inquiry

Q. How can the PICOT framework structure studies on this compound’s role in neuropharmacology?

  • Population : Neuronal cell lines or rodent models with opioid receptor expression.
  • Intervention : Dose-dependent exposure to this compound vs. non-deuterated controls.
  • Comparison : Effects on μ-opioid receptor binding affinity (e.g., competitive assays with naloxone).
  • Outcome : Quantify deuterium’s impact on metabolic stability and blood-brain barrier penetration.
  • Time : Acute (24h) vs. chronic (7-day) exposure .

Q. Which FINER criteria ensure feasibility in longitudinal tracer studies with this compound?

  • Feasible : Secure isotopic labeling protocols to minimize cost and synthesis time.
  • Interesting : Address gaps in deuterium’s role in alkaloid bioactivity.
  • Novel : First use of this compound to map reticuline-epimerase kinetics.
  • Ethical : Adhere to NIH guidelines for deuterated compound safety in preclinical models .
  • Relevant : Link findings to engineering high-yield BIA pathways in synthetic biology .

Data Analysis and Reporting Guidelines

Q. What metadata is critical for reproducibility in this compound experiments?

  • Document deuterium source purity (e.g., Sigma-Aldrich lot numbers).
  • Archive raw NMR/MS spectra in public repositories (e.g., Metabolomics Workbench).
  • Report environmental controls (e.g., humidity during synthesis to prevent H/D exchange) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.